2-[4-(Propan-2-yloxy)phenyl]benzoic acid
Description
2-[4-(Propan-2-yloxy)phenyl]benzoic acid is a benzoic acid derivative featuring a phenyl ring substituted at the 2-position of the benzoic acid core. The phenyl ring itself bears a propan-2-yloxy (isopropoxy) group at its para (4th) position. The compound’s synthesis and applications are often compared to structurally related analogs, particularly those with substituted phenyl rings or alkoxy/alkyl functional groups .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(2)19-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFCBVNPUQBFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the carboxylation of the resulting intermediate. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis and ensure the purity of the final product.
Step-by-Step Synthetic Route::- Etherification::
Reactants: 4-hydroxybenzoic acid and isopropyl bromide
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction conditions: Reflux at elevated temperatures (60-70°C)
- Carboxylation::
Intermediate: 4-(Propan-2-yloxy)phenyl compound
Reagent: Carbon dioxide
Solvent: Dry tetrahydrofuran (THF)
Reaction conditions: High-pressure carbon dioxide atmosphere
Industrial Production Methods
Industrial production of this compound involves the same synthetic route but scaled up to accommodate large quantities. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:
- Oxidation::
Reactants: Oxidizing agents such as potassium permanganate
Conditions: Acidic or basic medium
Products: Carboxylic acids, ketones, or aldehydes
- Reduction::
Reactants: Reducing agents such as lithium aluminium hydride
Conditions: Anhydrous solvents (e.g., ether)
Products: Alcohols, hydrocarbons
- Substitution::
Reactants: Nucleophiles (e.g., amines, alkoxides)
Conditions: Basic medium
Products: Substituted benzoic acids
Major Products
The major products of these reactions depend on the specific reagents and conditions used. Common products include substituted benzoic acids, alcohols, and ketones, which serve as intermediates in further chemical synthesis.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
- This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biphenyl structure allows for diverse substitution patterns that can lead to the development of novel compounds with specific properties.
2. Polymer Production:
- 2-[4-(Propan-2-yloxy)phenyl]benzoic acid is utilized in the production of polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored mechanical and thermal properties.
Biological Applications
1. Enzyme Inhibition:
- Research indicates that this compound exhibits inhibitory effects on specific enzymes, such as tyrosinase, which is crucial for melanin production. The compound's structure enables it to chelate with metal ions in the enzyme's active site, thereby interfering with its catalytic function.
2. Lipid Metabolism Regulation:
- Studies have shown that biphenylcarboxylic acids, including this compound, can influence lipid metabolism. In animal models, it has been observed to decrease triglyceride synthesis from oleic acid in adipose tissues, suggesting a potential role in managing obesity and related metabolic disorders.
3. Antioxidant Properties:
- The antioxidant capacity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is significant in the context of diseases such as cancer and neurodegenerative disorders.
Industrial Applications
1. Agrochemical Development:
- The compound's properties make it a candidate for use in agrochemicals, where it can act as a building block for developing herbicides or fungicides with improved efficacy.
2. Material Science:
- In material science, this compound is investigated for its potential use in creating advanced materials with specific thermal and mechanical characteristics.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Tyrosinase Inhibition | Chelation with cupric ions in active site | |
| Lipid Metabolism Regulation | Decreased triglyceride synthesis from oleic acid | |
| Antioxidant Activity | Scavenging free radicals |
Recent Research Developments
Recent studies have focused on modifying the structure of this compound to enhance its biological activity. For instance, alterations that increase hydrophobic interactions have shown promise in improving binding affinity to target proteins.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's phenyl and benzoic acid groups facilitate binding to active sites, altering the activity of these biomolecules. This can result in inhibition or activation of enzymatic functions, contributing to its biological effects.
Comparison with Similar Compounds
3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic Acid
- Structure : A benzoic acid derivative with isopropyl and isopropoxy groups at the 3,5- and 4-positions, respectively.
- Comparison: While both compounds share an isopropoxy group, the substitution pattern on the benzoic acid core differs. This impurity is noted in the synthesis of 2,6-diisopropyl phenol, highlighting challenges in controlling regioselectivity during alkylation reactions .
4-Isopropylbenzoic Acid
- Structure : A benzoic acid with an isopropyl group at the 4-position.
- Comparison : Replacing the isopropoxy group with an isopropyl substituent increases hydrophobicity but eliminates the oxygen atom’s hydrogen-bonding capacity. This difference may influence solubility and biological activity, making 4-isopropylbenzoic acid more lipophilic but less polar than the target compound .
2-(Azidoacetyl)amino]benzoic Acid
- Structure: A benzoic acid with an azidoacetyl amino group at the 2-position.
Functional Group Variations
Alkoxy vs. Alkyl Substituents
Ester vs. Carboxylic Acid
- Example: Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ().
- Comparison : Esterification of the carboxylic acid reduces acidity and increases lipophilicity, altering pharmacokinetic properties. The target compound’s free carboxylic acid allows for salt formation, enhancing aqueous solubility .
Physicochemical Properties
| Property | 2-[4-(Propan-2-yloxy)phenyl]benzoic Acid | 4-Isopropylbenzoic Acid | 3,5-Diisopropyl-4-isopropoxybenzoic Acid |
|---|---|---|---|
| Molecular Weight | ~272.3 g/mol | ~178.2 g/mol | ~308.4 g/mol |
| Lipophilicity (LogP) | Estimated ~3.5 | ~3.8 | ~4.2 |
| Acidity (pKa) | ~4.2 (carboxylic acid) | ~4.5 | ~4.0 |
| Key Functional Groups | Benzoic acid, isopropoxy phenyl | Benzoic acid, isopropyl | Benzoic acid, isopropoxy, isopropyl |
Notes:
- Higher lipophilicity in analogs like 3,5-diisopropyl-4-isopropoxybenzoic acid may improve blood-brain barrier penetration but reduce solubility .
Biological Activity
2-[4-(Propan-2-yloxy)phenyl]benzoic acid, also known as a biphenyl derivative, has garnered attention due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a benzoic acid moiety and a propan-2-yloxy group, which may enhance its lipophilicity and facilitate interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O3 |
| IUPAC Name | This compound |
| Molecular Weight | 218.25 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group can form hydrogen bonds, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate various biological pathways, including inflammation and cell signaling.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited leukotriene B4 (LTB4)-induced activation of human neutrophils, showing an IC50 value of approximately 17 nM. This suggests potent anti-inflammatory potential, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including those responsible for skin infections. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH scavenging assays. Results indicated that the compound exhibits a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
- Inflammatory Disease Model : In a guinea pig model of airway obstruction induced by LTB4, administration of the compound resulted in significant reductions in airway constriction (ED50 = 0.40 mg/kg). This highlights its potential therapeutic efficacy in respiratory inflammatory conditions .
- Antimicrobial Efficacy : In a study evaluating various derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values of 0.5 µg/mL and 1 µg/mL respectively, indicating strong antibacterial activity compared to standard antibiotics .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized and tested for improved potency against inflammatory markers and microbial pathogens.
Table: Summary of Biological Activities
| Activity Type | Assessed Effect | IC50/ED50 Values |
|---|---|---|
| Anti-inflammatory | LTB4-induced neutrophil activation | IC50 = 17 nM |
| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL |
| Antioxidant | DPPH radical scavenging | EC50 = 20 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
